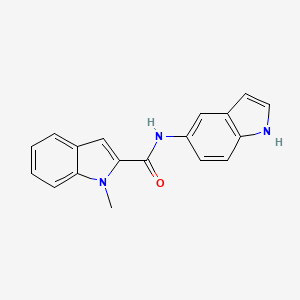

N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indol-5-yl)-1-methylindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c1-21-16-5-3-2-4-13(16)11-17(21)18(22)20-14-6-7-15-12(10-14)8-9-19-15/h2-11,19H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXZYFJWJJXIHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide typically involves the reaction of 1-methyl-1H-indole-2-carboxylic acid with 1H-indol-5-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The indole moieties in the compound are susceptible to oxidation, particularly at the pyrrole ring. Key oxidative pathways include:

-

Formation of oxindole derivatives :

Treatment with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions oxidizes the indole’s C2–C3 bond, yielding oxindole products. This reaction is critical for modifying electronic properties and enhancing solubility .Example Reaction:

Reaction monitoring via HPLC and NMR confirms the loss of aromaticity in the oxidized indole ring.

Electrophilic Substitution

The electron-rich indole rings undergo electrophilic substitution, primarily at the C3 and C5 positions:

-

Halogenation :

Chlorination or bromination using reagents like Cl₂ or Br₂ in acetic acid introduces halogens at the C3 position, enhancing bioactivity. For example, 5-fluoro derivatives are synthesized using fluorinating agents (e.g., Selectfluor™) . -

Nitration :

Nitration with HNO₃/H₂SO₄ introduces nitro groups, which can later be reduced to amines for further functionalization .Key Data:

Acylation and Friedel-Crafts Reactions

The carboxamide group and indole rings participate in acylation:

-

Friedel-Crafts Acylation :

Reaction with acetyl chloride in the presence of AlCl₃ introduces acyl groups at the C3 position of the indole ring, generating 3-acyl derivatives. This modification is pivotal for tuning steric and electronic properties .Example Reaction:

Reaction optimization studies show that higher temperatures (80–100°C) improve yields .

Hydrolysis of the Carboxamide Group

The carboxamide functionality can be hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis :

Concentrated HCl at reflux converts the carboxamide to a carboxylic acid, facilitating further derivatization. -

Basic Hydrolysis :

NaOH in aqueous ethanol cleaves the amide bond, yielding the corresponding indole carboxylic acid and amine .Kinetics Data:

Condition Time (h) Yield (%) 6M HCl, reflux 12 85 2M NaOH, ethanol 8 78

Reductive Amination and Functionalization

The compound’s amino groups participate in reductive amination:

-

LAH Reduction :

Lithium aluminum hydride (LAH) reduces nitro groups (introduced via nitration) to amines, enabling the synthesis of secondary and tertiary amines for pharmacological studies .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the indole rings:

-

Introduction of aryl groups :

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ facilitates aryl group incorporation, broadening structural diversity .

Analytical Techniques for Reaction Monitoring

-

NMR Spectroscopy : Used to track proton environments during substitution and acylation .

-

HPLC : Quantifies reaction progress and purity.

-

Mass Spectrometry : Confirms molecular weights of derivatives .

This compound’s reactivity highlights its versatility as a scaffold for developing therapeutics, particularly in anticoagulant and anticancer drug discovery .

Scientific Research Applications

Anticancer Applications

Indole derivatives, including N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide, have shown promising anticancer activity. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies:

- A study reported a series of indole-2-carboxamides exhibiting potent anticancer properties against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines. The median inhibitory concentration (IC50) values for some derivatives were found to be significantly lower than traditional chemotherapeutics like erlotinib, indicating their potential as effective anticancer agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Va | Panc-1 | 0.026 |

| Vb | MCF-7 | 0.048 |

| Vc | HT-29 | 0.037 |

| Vd | A549 | 0.044 |

Neurological Applications

Research has indicated that indole derivatives may also play a role in treating neurological disorders, particularly through their action on serotonin receptors.

Pharmacological Insights:

- This compound has been investigated for its agonistic effects on the 5-HT1F receptor, which is linked to various neurological conditions such as migraines, depression, and anxiety disorders. The modulation of serotonin neurotransmission can potentially alleviate symptoms associated with these disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Research Findings:

- A SAR study revealed that modifications to the indole scaffold significantly affect the biological activity of these compounds. For instance, specific substitutions at the 2-position of the carboxamide group enhanced the inhibitory potency against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases .

Antimicrobial Activity

Emerging studies suggest that indole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

Evaluation Results:

- In vitro tests demonstrated that certain derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6a | E. coli | 2.50 µg/mL |

| 6b | Staphylococcus aureus | 3.00 µg/mL |

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the carboxamide moiety, which can participate in hydrogen bonding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide and related indole derivatives:

Key Comparative Insights:

Structural Variations Impact Bioactivity: The target compound’s bis-indole scaffold distinguishes it from analogs like 4e (pyrazine-carboxamide) and phthalazinone derivatives . Substituent Effects: The 1-methyl group in the target compound reduces steric hindrance compared to bulkier substitutions (e.g., 3-fluorobenzoyl in 4e), which could influence metabolic stability and membrane permeability .

Biological Activity Profiles: MAO-B Inhibition: Compound 4e exhibits potent MAO-B inhibition (IC₅₀ = 0.78 µM) due to its fluorobenzoyl group, which enhances hydrophobic interactions with the enzyme’s active site. The target compound lacks such substituents, suggesting divergent activity . Anticancer Potential: Phthalazinone and pyridazinone analogs (e.g., ) show antitumor effects via intercalation or topoisomerase inhibition. The target compound’s methyl group may similarly modulate DNA or protein interactions but requires empirical validation.

Photostability: Sulfonamide and carboxamide derivatives (e.g., 23c in ) exhibit enhanced photostability due to electron delocalization. The target compound’s stability under UV light remains unstudied but could be inferior to such analogs.

Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between 1-methylindole-2-carboxylic acid and 5-aminoindole, similar to methods described for 4e (microwave-assisted coupling, ). By contrast, phthalazinone analogs require multi-step cyclization, increasing synthetic complexity .

Biological Activity

N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family, which is known for its varied pharmacological properties. The indole scaffold is crucial in drug design due to its ability to interact with multiple biological targets. The compound's structure can be represented as follows:

Research indicates that compounds with indole structures often exhibit their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Indole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases. For instance, some analogs have demonstrated IC50 values in the low micromolar range against AChE, indicating strong inhibitory potential .

- Antiviral Activity : this compound has been explored for its antiviral properties, particularly against alphaviruses. Studies have shown that structural modifications can significantly enhance potency against viral replication .

Biological Activities

The compound exhibits a range of biological activities:

Anticancer Activity

Numerous studies have reported the anticancer potential of indole derivatives. For instance, compounds derived from the indole scaffold have shown significant cytotoxicity against various cancer cell lines, including:

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Antimicrobial and Anti-inflammatory Properties

Indole derivatives, including this compound, have also been noted for their antimicrobial and anti-inflammatory activities. They exhibit significant inhibition against various pathogens and inflammatory markers, making them potential candidates for treating infections and inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound:

- Neuroprotective Effects : In a study involving neurodegenerative models, the compound showed protective effects against neuronal damage induced by oxidative stress. It was found to modulate pathways related to apoptosis and inflammation, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

- Antiviral Efficacy : A recent investigation demonstrated that structural modifications of the compound could enhance its antiviral activity against Western equine encephalitis virus (WEEV), achieving up to a 40-fold increase in potency compared to earlier derivatives .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide, and how do microwave-assisted techniques enhance efficiency?

Answer:

The synthesis of indole carboxamides typically involves coupling reactions between indole carboxylic acids and amines. For example, microwave-assisted heating (e.g., 100–150°C, 30–60 min) significantly accelerates reaction rates and improves yields compared to conventional methods, as demonstrated in the synthesis of MAO-B inhibitors like N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (yields up to 95%) . Palladium-catalyzed methods, such as those used for 1-allyl-N-tosyl-1H-indole-2-carboxamide , also offer high efficiency (95% yield) under mild conditions . Key steps include:

- Activation of carboxylic acids using reagents like HATU or DCC.

- Purification via column chromatography (e.g., CH₂Cl₂/EtOAc gradients) .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

Critical techniques include:

- ¹H/¹³C-NMR spectroscopy to verify substituent positions and carboxamide linkage (e.g., peaks at δ 7.5–8.5 ppm for indole protons) .

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ matching calculated values within 0.001 Da) .

- HPLC for purity assessment (>95% purity is standard) .

Advanced: How can structure-activity relationship (SAR) studies optimize indole carboxamides for enzyme targets like MAO-B?

Answer:

SAR studies focus on:

- Substituent Effects : Fluorine or pyrazine groups at the indole-5 position enhance MAO-B inhibition (e.g., IC₅₀ = 0.78 µM for compound 4e ) .

- Selectivity Screening : Compare inhibition of MAO-B vs. MAO-A using recombinant enzymes (e.g., selectivity indices >120 for 4e ) .

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding interactions with MAO-B's hydrophobic pocket .

Advanced: What in vivo models are suitable for evaluating antihyperlipidemic activity of this compound?

Answer:

- Triton WR-1339-induced hyperlipidemia in rats : Measures reduction in serum triglycerides (e.g., compounds 8–12 showed 30–50% decreases) .

- Dose-response studies : Administer 10–50 mg/kg orally, followed by lipid profiling at 18–24 hours post-administration .

Advanced: How do molecular docking simulations predict binding affinity and selectivity for target proteins?

Answer:

- Protein Preparation : Retrieve MAO-B crystal structure (PDB: 2V5Z) and optimize protonation states using tools like Schrödinger Suite .

- Ligand Docking : Use Glide or AutoDock to score binding poses (e.g., 4e showed hydrogen bonding with Tyr435 and π-π stacking with Tyr398) .

- Free Energy Calculations : MM-GBSA estimates binding energies (ΔG < -8 kcal/mol indicates strong affinity) .

Advanced: What strategies mitigate off-target effects in biological assays for indole carboxamides?

Answer:

- Kinetic Studies : Determine inhibition constants (Kᵢ) to assess specificity (e.g., 4e has Kᵢ = 94.52 nM for MAO-B, no activity against CYP450 isoforms) .

- Counter-Screening : Test against panels of off-target receptors (e.g., GPCRs, kinases) .

- Prodrug Design : Introduce metabolically labile groups (e.g., pivalamidooxy in Trimethylacetamide Prodrug 6 ) to limit systemic exposure .

Basic: What crystallographic tools are used for structural determination of indole carboxamides?

Answer:

- SHELX Suite : For small-molecule refinement (SHELXL) and structure solution (SHELXS). Key metrics: R-factor < 5%, resolution < 1.2 Å .

- X-ray Diffraction : Single-crystal analysis confirms bond lengths (e.g., C=O at 1.22 Å) and dihedral angles .

Advanced: How do kinetic studies differentiate competitive vs. non-competitive inhibition mechanisms?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.